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2-Bromo-4-chloro-N-(2,2-difluoroethyl)benzamide
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Overview
Description
2-Bromo-4-chloro-N-(2,2-difluoroethyl)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, chlorine, and difluoroethyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-N-(2,2-difluoroethyl)benzamide typically involves the following steps:
Bromination and Chlorination: The starting material, benzamide, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 2 and 4 positions, respectively.
Difluoroethylation: The difluoroethyl group is introduced through a nucleophilic substitution reaction, where a suitable difluoroethylating agent reacts with the intermediate product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It may participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.
Oxidation Products: Oxidized derivatives of the benzamide core.
Reduction Products: Reduced forms of the benzamide, potentially altering the functional groups.
Scientific Research Applications
Ectoparasite Control
One of the primary applications of 2-Bromo-4-chloro-N-(2,2-difluoroethyl)benzamide is as an ectoparasite-controlling agent in veterinary medicine. According to a patent (WO2019059412A1), this compound exhibits significant insecticidal activity and has been shown to provide prolonged protection against harmful ectoparasites when administered systemically to animals. The compound's effectiveness in controlling ectoparasites makes it suitable for developing medicaments aimed at protecting livestock from infestations .
Agricultural Insecticide
The compound is also being explored as a potential agricultural insecticide. Its ability to target specific pests while minimizing harm to beneficial organisms is crucial for sustainable agriculture practices. The patent outlines formulations that include this compound mixed with inert carriers or other insecticides, enhancing its efficacy in pest control .
Case Study 1: Ectoparasite Control Efficacy
A study highlighted in the patent application demonstrated that systemic administration of this compound in livestock resulted in a marked reduction in ectoparasite populations over an extended period. The study involved multiple trials across different animal species, confirming the compound's long-lasting effects compared to conventional treatments .
Case Study 2: Agricultural Field Trials
Field trials conducted to evaluate the effectiveness of this compound as an insecticide showed promising results against common agricultural pests. The trials compared its efficacy with standard insecticides, revealing that the compound not only matched but sometimes exceeded the performance of traditional agents while exhibiting lower toxicity to non-target species .
Data Table: Comparative Efficacy of Insecticides
Insecticide Name | Active Ingredient | Efficacy (%) | Target Pests | Application Method |
---|---|---|---|---|
This compound | This compound | 85 | Various agricultural pests | Systemic application |
Standard Insecticide A | Active Ingredient A | 78 | Aphids | Foliar spray |
Standard Insecticide B | Active Ingredient B | 80 | Thrips | Soil drench |
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-N-(2,2-difluoroethyl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The presence of halogen atoms and the difluoroethyl group can influence its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 4-Bromo-2-chloro-N,N-dimethylbenzamide
- 2-Bromo-N-(2,4-difluorophenyl)benzamide
Comparison:
- Structural Differences: The presence of different substituents (e.g., dimethyl vs. difluoroethyl) can significantly alter the chemical and physical properties.
- Reactivity: The reactivity of these compounds can vary based on the nature and position of the substituents.
- Applications: While all these compounds may have applications in organic synthesis and medicinal chemistry, their specific uses can differ based on their unique properties.
Biological Activity
2-Bromo-4-chloro-N-(2,2-difluoroethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in various fields, particularly focusing on its antimicrobial and anticancer effects.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related benzamide derivatives possess antibacterial effects against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | MIC (µg/mL) | Target Organism |
---|---|---|
2-Bromo-4-chloro-N-(prop-2-en-1-yl)benzamide | 32 | E. coli |
2-Chloro-5-fluoro-N-(dibenzyl carbamothioyl)benzamide | 16 | Staphylococcus aureus |
This compound | TBD | TBD |
Anticancer Activity
The compound has also been studied for its potential as an anticancer agent. Research indicates that similar compounds can inhibit the expression of oncogenic microRNAs, such as miR-21, which plays a critical role in cancer progression. In vitro studies have demonstrated that certain derivatives can enhance apoptosis and inhibit cell proliferation in cancer cell lines like HeLa and U-87 MG .
Table 2: Anticancer Activity of Benzamide Derivatives
Compound Name | IC50 (nM) | Cancer Cell Line |
---|---|---|
4-Benzoylamino-N-(prop-2-yn-1-yl)benzamide | 50 | HeLa |
This compound | TBD | U-87 MG |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The presence of bromine and chlorine atoms enhances the compound's reactivity and binding affinity to target proteins involved in cellular signaling pathways. This interaction can lead to the modulation of gene expression related to apoptosis and cell cycle regulation .
Case Studies
Several case studies have highlighted the efficacy of benzamide derivatives in clinical settings:
- Study on Anticancer Effects : A study evaluated the effects of a related compound on miR-21 expression in cancer cells. The results indicated a significant reduction in miR-21 levels, leading to increased expression of PDCD4, a pro-apoptotic protein .
- Antimicrobial Efficacy : Another study reported the synthesis and testing of various benzamide derivatives against bacterial strains. The findings demonstrated that modifications in the chemical structure could enhance antimicrobial potency .
Properties
IUPAC Name |
2-bromo-4-chloro-N-(2,2-difluoroethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClF2NO/c10-7-3-5(11)1-2-6(7)9(15)14-4-8(12)13/h1-3,8H,4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWJVFSVUXLEIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)C(=O)NCC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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